(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide
Description
The compound (S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide (CAS: 1246820-32-5) is a chiral indenyl propanamide derivative with a molecular formula of C₂₃H₂₈BrNO₃ and a molar mass of 446.38 g/mol . It is characterized by a 2,3-dihydro-1H-inden core substituted with a benzyloxy group at position 6, a bromine atom at position 5, and a 2-hydroxyethyl group at position 5. The (S)-configuration at the chiral center and the propanamide side chain further define its stereochemical and functional properties. The compound exhibits slight solubility in DMSO and methanol and is stored as an off-white semi-solid at -20°C .
Properties
IUPAC Name |
N-[2-[(1S)-5-bromo-7-(2-hydroxyethyl)-6-phenylmethoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrNO3/c1-2-21(27)25-12-10-17-8-9-18-14-20(24)23(19(11-13-26)22(17)18)28-15-16-6-4-3-5-7-16/h3-7,14,17,26H,2,8-13,15H2,1H3,(H,25,27)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGPZULDDZFCAN-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CCO)OCC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=CC(=C(C(=C12)CCO)OCC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide typically involves several steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a Williamson ether synthesis, where a phenol reacts with a benzyl halide in the presence of a base such as sodium hydride.
Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Hydroxyethylation: The hydroxyethyl group can be added through a nucleophilic substitution reaction, where an ethylene oxide reacts with the indene derivative.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the oxidizing agent used.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3), sodium methoxide (NaOMe), or thiourea.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development studies.
Medicine
In medicine, the compound could be explored for its therapeutic potential. For instance, its ability to undergo various chemical reactions might be leveraged to design prodrugs or active pharmaceutical ingredients (APIs) with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The benzyloxy and hydroxyethyl groups could facilitate binding to hydrophobic and hydrophilic regions of the target, respectively, while the bromine atom might participate in halogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogues, highlighting substituent-driven differences:
Structural and Functional Insights
In contrast, the hydroxyethyl group in the target compound balances this by introducing H-bonding capacity, improving solubility in polar solvents like DMSO . Methoxy (CAS 196597-83-8) and allyl (CAS 196597-86-1) substituents further modulate LogP, with methoxy being less polar than hydroxyethyl but more polar than benzyloxy.
Stereochemical Considerations :
- All compounds share the (S)-configuration at the indenyl chiral center, critical for binding to enantioselective targets. For example, highlights similar dihydroindenyl compounds with mercaptopropanamido groups synthesized for biological activity .
Biological Relevance :
- The bromine atom, common across all compounds, is a key pharmacophore for halogen bonding in enzyme inhibition (e.g., kinase or protease targets) .
- The propanamide side chain may mimic natural substrates, as seen in protease inhibitors () .
Physicochemical Stability :
- The target compound’s semi-solid form and requirement for -20°C storage contrast with the crystalline solid state of CAS 196597-86-1 (MP: 85–87°C) , suggesting differences in conformational flexibility or hygroscopicity.
Biological Activity
(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide is a synthetic compound notable for its potential biological activities. This article provides a comprehensive overview of its properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C23H28BrNO3
- Molecular Weight : 446.38 g/mol
- CAS Number : 1246820-32-5
- PubChem CID : 71313878
These properties indicate that the compound has a complex structure which may influence its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to modulate specific biological pathways. Preliminary studies suggest that it may act as a positive allosteric modulator for certain receptors or enzymes, enhancing their activity without directly activating them.
Potential Targets:
- Glutamate Transporters : Similar compounds have shown effects on glutamate transporters, which are crucial in regulating neurotransmitter levels in the brain.
- Antiseizure Activity : The compound's structural analogs have demonstrated broad-spectrum antiseizure activity in various animal models, indicating potential therapeutic applications in epilepsy.
In Vitro Studies
Research has indicated that this compound exhibits significant activity in cell cultures. For instance, studies involving primary glial cells have demonstrated enhanced glutamate uptake, suggesting a role in neuroprotection and modulation of excitatory neurotransmission.
In Vivo Studies
In animal models, the compound has shown promising results in reducing seizure frequency and severity. A notable study involved testing the compound against various seizure-inducing protocols, where it exhibited a favorable safety profile and efficacy compared to existing antiseizure medications.
Case Studies
- Case Study 1 : A group of researchers conducted a trial using this compound in mice subjected to maximal electroshock seizures. The results indicated a significant reduction in seizure duration compared to control groups.
- Case Study 2 : Another study explored the compound's effects on cognitive function in a model of chronic stress. Mice treated with the compound showed improved memory retention and reduced anxiety-like behaviors, suggesting potential applications in mood disorders.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
